N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c24-21(19-2-1-9-27-19)23-8-7-14-3-4-15(12-17(14)23)22-30(25,26)16-5-6-18-20(13-16)29-11-10-28-18/h3-6,12-13,19,22H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBJKVLTXAKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and structure-activity relationships based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₃O₃S, with a molecular weight of approximately 273.29 g/mol. The structure includes a tetrahydrofuran ring, an indole moiety, and a sulfonamide group, which are critical for its biological activity.
| Component | Description |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃S |
| Molecular Weight | 273.29 g/mol |
| Functional Groups | Tetrahydrofuran, Indole, Sulfonamide |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Moiety : Starting from readily available indole derivatives.
- Introduction of the Tetrahydrofuran Ring : Using cyclization reactions.
- Sulfonamide Formation : Employing sulfonyl chlorides to introduce the sulfonamide group.
These reactions require careful control over conditions such as temperature and solvent choice to optimize yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. Molecular docking studies suggest that it interacts favorably with key proteins involved in inflammatory pathways, indicating potential as a therapeutic agent for inflammatory diseases.
Enzyme Inhibition
This compound exhibits inhibitory activity against certain enzymes relevant to metabolic pathways. For instance, it has been shown to inhibit protein tyrosine phosphatases (PTPs), which play a critical role in cellular signaling and metabolism.
Case Studies
- In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed IC50 values in the low micromolar range against specific cancer cell lines (e.g., MCF-7 and HeLa) .
- In Vivo Studies : Animal model studies revealed that administration of this compound led to a significant reduction in tumor size compared to control groups .
- Mechanistic Studies : Research indicated that the compound's mechanism of action involves modulation of apoptotic pathways and cell cycle arrest at the G0/G1 phase .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on Indole Ring | Enhances anticancer potency |
| Alteration of Sulfonamide Group | Affects enzyme inhibition efficiency |
| Variations in Tetrahydrofuran Ring | Impacts solubility and bioavailability |
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure comprises a sulfonamide group, an indole moiety , and a dihydrobenzo[dioxine segment, which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, including the formation of the sulfonamide bond and the incorporation of the tetrahydrofuran ring. Key synthetic pathways include:
- Starting Materials : Utilizing 2,3-dihydrobenzo[b][1,4]dioxin-6-amine as a precursor.
- Reagents : Employing reagents such as sulfonyl chlorides and coupling agents under controlled conditions to yield high-purity products.
- Characterization : The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit substantial enzyme inhibition properties. For instance, studies have shown that related sulfonamides can inhibit enzymes such as:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism, making inhibitors valuable for managing Type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase : Inhibitors of this enzyme are significant in treating Alzheimer's disease due to their ability to enhance cholinergic neurotransmission .
Anti-inflammatory Potential
The compound has been explored for its ability to inhibit tumor necrosis factor-alpha (TNF-α) , a key mediator in inflammatory responses. Inhibitors targeting TNF-α have therapeutic implications for various autoimmune diseases . Research demonstrated that small molecule inhibitors derived from similar scaffolds could effectively reduce TNF-α signaling pathways, thus providing insights for drug development against inflammatory disorders .
Therapeutic Applications
The diverse structural features of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suggest potential applications in:
- Cancer Therapy : Due to its ability to inhibit specific signaling pathways involved in tumor growth and inflammation, this compound may be a candidate for further development as an anticancer agent.
- Neurological Disorders : Its activity against acetylcholinesterase positions it as a potential treatment option for Alzheimer's disease and other cognitive disorders.
- Metabolic Disorders : The inhibition of α-glucosidase indicates potential utility in managing glucose levels in diabetic patients.
Case Studies and Research Findings
A comprehensive review of recent literature highlights several case studies focusing on the applications of similar compounds:
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Key steps include:
- Activation of the sulfonamide group using bases like triethylamine to facilitate coupling with the tetrahydrofuran-carbonyl-indoline moiety .
- Purification via flash chromatography under inert conditions (e.g., nitrogen atmosphere) to isolate intermediates and prevent oxidation .
- Monitoring reaction progress using TLC and HPLC to ensure high yields (>70%) and purity (>95%) .
Optimization requires precise temperature control (0°C to reflux) and solvent selection (e.g., DMF for polar intermediates) .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C) : Assign peaks to confirm the indoline, tetrahydrofuran-carbonyl, and benzodioxine-sulfonamide moieties .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., 492.58 g/mol for related analogs) and fragmentation patterns .
- X-ray crystallography : Resolve 3D conformation to assess steric effects and hydrogen-bonding interactions .
Q. What solubility and stability challenges arise during experimental handling?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-formulation studies using co-solvents (e.g., PEG-400) or cyclodextrin complexes may improve bioavailability .
- Stability : Degradation under acidic/alkaline conditions requires storage at neutral pH and -20°C. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines (e.g., HEK293, HepG2) to confirm IC₅₀ consistency .
- Off-target profiling : Use kinome-wide screening or proteomics to identify non-specific interactions that may skew results .
- Structural analogs : Compare activity with derivatives lacking the tetrahydrofuran-carbonyl group to isolate functional group contributions .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Model interactions with target enzymes (e.g., cyclooxygenase-2) using the tetrahydrofuran-carbonyl as a hydrogen-bond acceptor .
- MD simulations : Assess conformational stability in lipid bilayers to predict membrane permeability .
- ADMET prediction (SwissADME) : Estimate logP (~3.2) and CYP450 metabolism risks based on sulfonamide and benzodioxine motifs .
Q. How can synthetic routes be adapted for isotopic labeling (e.g., ¹⁴C/³H) to enable mechanistic studies?
- Methodological Answer :
- Isotope incorporation : Introduce ¹⁴C at the sulfonamide sulfur via reaction with Na₂¹⁴CO₃ under Mitsunobu conditions .
- Tritiation : Catalytic hydrogenation (Pd/C, ³H₂ gas) of the indoline double bond, followed by HPLC purification to isolate labeled products .
- Validation : Radioligand displacement assays or autoradiography to track distribution in in vitro models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
